N-(3,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H22F2N4O3 and its molecular weight is 476.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure features an imidazole ring, which is known for its diverse biological activities. The presence of difluorophenyl and methoxyphenyl groups enhances its pharmacological profile.
- Molecular Formula : C20H19F2N3O2
- IUPAC Name : this compound
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, a related study reported IC50 values for various imidazole derivatives against COX-1 and COX-2 enzymes:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
Celecoxib | 11.7 ± 0.23 | |
Diclofenac | 6.74 | 1.10 |
These results suggest that similar imidazole derivatives may exhibit comparable anti-inflammatory activity, potentially positioning this compound as a candidate for further investigation in inflammatory conditions .
2. Anticancer Potential
Imidazole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. In a study involving novel benzimidazole derivatives, compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | <10 |
Compound B | HeLa (Cervical Cancer) | <15 |
Compound C | A549 (Lung Cancer) | <20 |
The findings indicated that the synthesized compounds could inhibit cell proliferation effectively, suggesting that this compound may possess similar anticancer properties .
3. Antimicrobial Activity
The antimicrobial activity of related imidazole compounds has been evaluated against various bacterial strains using the disk diffusion method:
Compound | S. aureus (mm) | E. coli (mm) |
---|---|---|
Compound D | 15 | 12 |
Compound E | 18 | 10 |
These results suggest that imidazole derivatives can exhibit significant antibacterial activity, indicating potential therapeutic applications for this compound against bacterial infections .
Case Study: Anti-inflammatory Effects
A study conducted on a series of imidazole derivatives revealed that one compound showed significant inhibition of PGE2 production in RAW264.7 cells, correlating with reduced expression levels of COX-2 and inducible nitric oxide synthase (iNOS). This highlights the potential of this compound in treating inflammatory diseases .
Case Study: Anticancer Activity
In a preclinical evaluation of various imidazole derivatives against tumor xenografts in mice, one compound demonstrated a marked reduction in tumor size compared to controls, suggesting effective antitumor activity. This supports the hypothesis that this compound could be developed as an anticancer agent .
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O3/c1-35-21-9-4-17(5-10-21)12-25(33)30-19-6-2-18(3-7-19)14-32-15-24(29-16-32)26(34)31-20-8-11-22(27)23(28)13-20/h2-11,13,15-16H,12,14H2,1H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNCIVSQLWMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.